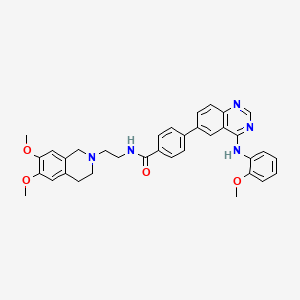
P-gp inhibitor 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-glycoprotein inhibitor 16 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substrates, including drugs, out of cells. This inhibition can enhance the bioavailability and efficacy of therapeutic agents, particularly in the context of overcoming multidrug resistance in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 16 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Core Structure: The core structure of P-glycoprotein inhibitor 16 is often synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 16 involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance productivity and consistency .
化学反応の分析
Types of Reactions
P-glycoprotein inhibitor 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of P-glycoprotein inhibitor 16 include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
科学的研究の応用
P-glycoprotein inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of drug transport and efflux in cells.
Biology: It helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug resistance.
Medicine: It is investigated for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance in cancer cells.
Industry: It is used in the development of drug formulations to improve the bioavailability and therapeutic outcomes of various drugs
作用機序
P-glycoprotein inhibitor 16 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of substrates from the cells, leading to increased intracellular concentrations of therapeutic agents. The molecular targets and pathways involved include the ATP-binding cassette transporter superfamily and the associated signaling pathways that regulate drug transport and resistance .
類似化合物との比較
P-glycoprotein inhibitor 16 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency. Similar compounds include:
Tariquidar: Known for its potent P-glycoprotein inhibition but with different binding sites and mechanisms.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but with lower specificity.
Cyclosporine A: An immunosuppressant with P-glycoprotein inhibitory activity but with significant side effects
P-glycoprotein inhibitor 16 stands out due to its higher specificity and lower toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
特性
分子式 |
C35H35N5O4 |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4-[4-(2-methoxyanilino)quinazolin-6-yl]benzamide |
InChI |
InChI=1S/C35H35N5O4/c1-42-31-7-5-4-6-30(31)39-34-28-18-25(12-13-29(28)37-22-38-34)23-8-10-24(11-9-23)35(41)36-15-17-40-16-14-26-19-32(43-2)33(44-3)20-27(26)21-40/h4-13,18-20,22H,14-17,21H2,1-3H3,(H,36,41)(H,37,38,39) |
InChIキー |
XQTYXKNKVQNNKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(C=C4)C(=O)NCCN5CCC6=CC(=C(C=C6C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


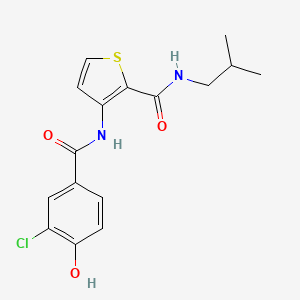

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
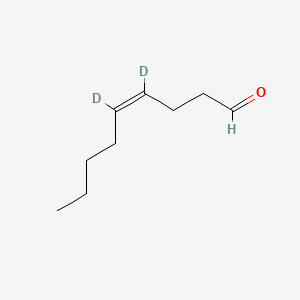



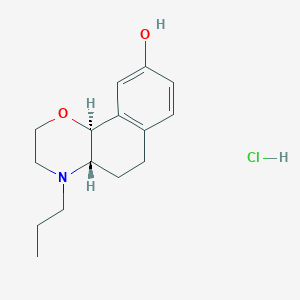
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
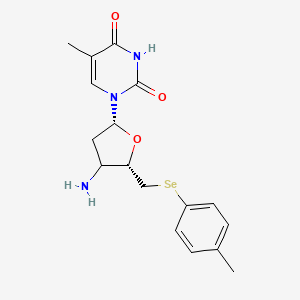
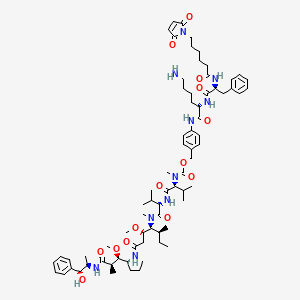
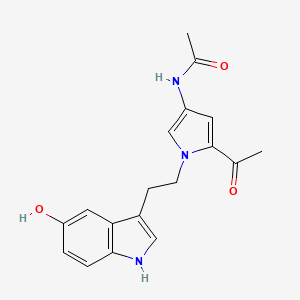
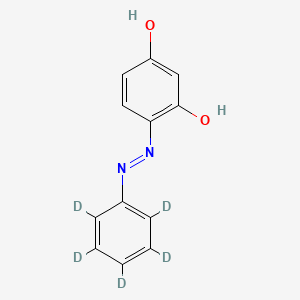
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
